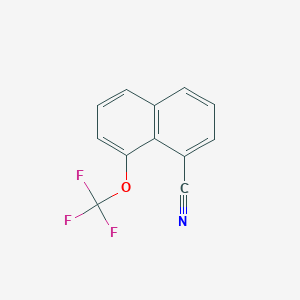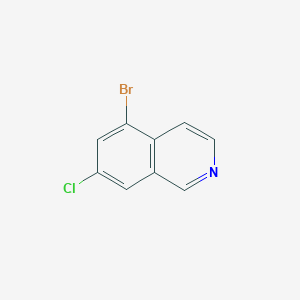
2-(Piperidin-4-yl)acetonitrile 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperidin-4-yl)acetonitrile 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C9H13F3N2O2 and a molecular weight of 238.21 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)acetonitrile 2,2,2-trifluoroacetate typically involves the reaction of 4-piperidone with acetonitrile in the presence of a base, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Common solvents include methanol or ethanol
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reacting 4-piperidone with acetonitrile: in a suitable solvent.
Adding trifluoroacetic acid: to form the trifluoroacetate salt.
Purification: through crystallization or distillation to obtain the final product.
化学反応の分析
Types of Reactions
2-(Piperidin-4-yl)acetonitrile 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form amines.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Produces oxides or hydroxyl derivatives.
Reduction: Produces primary or secondary amines.
Substitution: Produces substituted piperidine derivatives.
科学的研究の応用
2-(Piperidin-4-yl)acetonitrile 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-(Piperidin-4-yl)acetonitrile 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include:
Binding to active sites: on enzymes, altering their activity.
Interacting with receptors: to modulate signal transduction pathways.
類似化合物との比較
Similar Compounds
Uniqueness
2-(Piperidin-4-yl)acetonitrile 2,2,2-trifluoroacetate is unique due to its trifluoroacetate group, which imparts specific chemical properties such as increased stability and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.
特性
分子式 |
C9H13F3N2O2 |
|---|---|
分子量 |
238.21 g/mol |
IUPAC名 |
2-piperidin-4-ylacetonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H12N2.C2HF3O2/c8-4-1-7-2-5-9-6-3-7;3-2(4,5)1(6)7/h7,9H,1-3,5-6H2;(H,6,7) |
InChIキー |
NJCGQNRMAGKHLB-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CC#N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



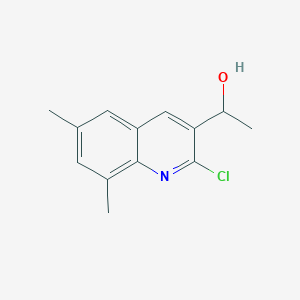
![1-(4-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11872465.png)
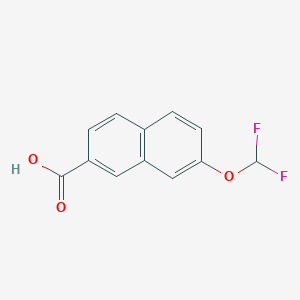
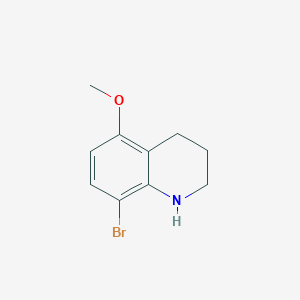
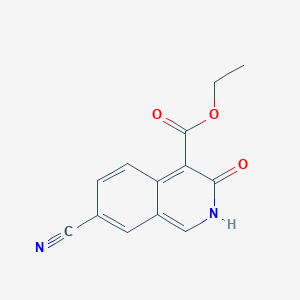
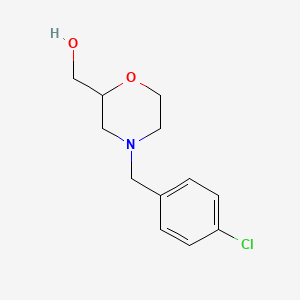
![2-(1-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872480.png)

![1-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11872498.png)


